Cas no 1807131-24-3 (5-Cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetic acid)

5-Cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetic acid is a fluorinated pyridine derivative with a unique structural configuration, combining cyano, difluoromethyl, and trifluoromethyl substituents. This compound exhibits strong electron-withdrawing properties due to its fluorinated groups, enhancing its reactivity in synthetic applications. The acetic acid moiety further increases its versatility as a building block for pharmaceuticals, agrochemicals, or specialty materials. Its high degree of fluorination may contribute to improved metabolic stability and lipophilicity, making it valuable in drug discovery. The pyridine core ensures compatibility with various coupling reactions, while the cyano group offers additional functionalization potential. This compound is particularly useful in the development of bioactive molecules requiring fluorinated heterocycles.
5-Cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetic acid structure
1807131-24-3 structure
Product Name:5-Cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetic acid
CAS No:1807131-24-3
MF:C10H5F5N2O2
MW:280.150919675827
CID:4880473
Update Time:2025-05-22

5-Cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetic acid
    • Inchi: 1S/C10H5F5N2O2/c11-9(12)8-7(10(13,14)15)5(1-6(18)19)4(2-16)3-17-8/h3,9H,1H2,(H,18,19)
    • InChI Key: VYKWNLAJBUTFJS-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(F)F)=NC=C(C#N)C=1CC(=O)O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 389
  • XLogP3: 1.6
  • Topological Polar Surface Area: 74

5-Cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029037928-250mg
5-Cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetic acid
1807131-24-3 95%
250mg
$931.00 2022-03-31
Alichem
A029037928-500mg
5-Cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetic acid
1807131-24-3 95%
500mg
$1,769.25 2022-03-31
Alichem
A029037928-1g
5-Cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetic acid
1807131-24-3 95%
1g
$2,750.25 2022-03-31

Additional information on 5-Cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetic acid

5-Cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetic Acid: A Comprehensive Overview

5-Cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetic acid, identified by the CAS number 1807131-24-3, is a highly specialized organic compound with significant applications in various fields, particularly in pharmaceutical research and material science. This compound is characterized by its unique molecular structure, which incorporates a pyridine ring substituted with cyano, difluoromethyl, trifluoromethyl, and acetic acid groups. These substituents contribute to its distinctive chemical properties and reactivity.

The synthesis of 5-Cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetic acid involves a series of intricate organic reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and acetylation processes. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis and catalytic systems to optimize the reaction conditions, reducing the time and cost associated with its production.

The structural features of this compound make it an attractive candidate for various applications. The presence of electron-withdrawing groups such as cyano and trifluoromethyl groups enhances the compound's stability and reactivity towards nucleophilic attacks. This property has been exploited in the development of novel pharmaceutical agents targeting specific biological pathways. For instance, studies have shown that this compound exhibits potential anti-inflammatory and anti-cancer activities, making it a promising lead molecule for drug discovery.

In addition to its pharmacological applications, 5-Cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetic acid has also found utility in material science as a precursor for advanced polymers and coatings. Its ability to form stable covalent bonds under specific conditions makes it ideal for applications requiring high thermal stability and mechanical strength.

Recent research has focused on understanding the electronic properties of this compound using computational chemistry techniques such as density functional theory (DFT). These studies have provided insights into its electronic structure, which is crucial for predicting its reactivity in different chemical environments. Furthermore, experimental investigations using spectroscopic techniques like NMR and IR have confirmed the structural integrity of the compound and provided valuable information about its conformational flexibility.

The environmental impact of synthesizing and using this compound has also been a topic of interest among researchers. Efforts are being made to develop eco-friendly synthesis routes that minimize waste generation and reduce the use of hazardous reagents. Green chemistry principles are being integrated into the production process to ensure sustainability without compromising the quality of the final product.

In conclusion, 5-Cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetic acid (CAS No: 1807131-24-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a key player in both academic research and industrial applications. Continued research into its properties and potential uses will undoubtedly unlock new opportunities for leveraging this compound's full potential.

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